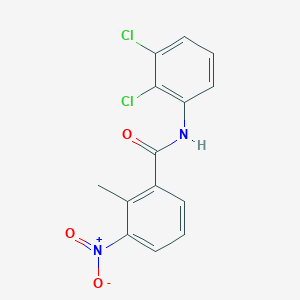
2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone, also known as DCTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTP is synthesized through a simple and efficient method and has been found to have significant biochemical and physiological effects.
作用机制
The mechanism of action of 2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone is not well understood. However, it is believed that this compound reacts with certain metal ions such as copper to form stable complexes. These complexes may then interact with biological molecules such as proteins and enzymes, leading to changes in their activity or function.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a critical role in the nervous system and are involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the main advantages of 2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone is its ease of synthesis. The reaction to produce this compound is simple and efficient, and the resulting product is easily purified through recrystallization. Additionally, this compound has several potential applications in scientific research, including its use as a selective reagent for the detection of copper ions and as a fluorescent probe for the detection of hydrogen peroxide.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been found to be toxic to certain cell lines at high concentrations. Additionally, the mechanism of action of this compound is not well understood, which may limit its use in certain applications.
未来方向
There are several potential future directions for research involving 2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone. One area of research could focus on the development of new applications for this compound in the detection of other metal ions or biomolecules. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on biological systems. Finally, efforts could be made to optimize the synthesis of this compound and improve its purity and yield.
Conclusion
This compound, or this compound, is a chemical compound with several potential applications in scientific research. This compound is synthesized through a simple and efficient method and has been found to have significant biochemical and physiological effects. Although there are some limitations to the use of this compound in lab experiments, there are also several potential future directions for research involving this compound. Overall, this compound is a promising tool for studying various biological systems and processes.
合成方法
2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone is synthesized through the reaction of 2,4-dichlorobenzaldehyde with 2,4,6-trichlorophenylhydrazine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization.
科学研究应用
2,4-dichlorobenzaldehyde (2,4,6-trichlorophenyl)hydrazone has several potential applications in scientific research. One of the most significant applications of this compound is its use as a selective reagent for the detection of copper ions in biological samples. This compound reacts with copper ions to form a stable complex, which can be easily detected through UV-Vis spectroscopy.
Another potential application of this compound is its use as a fluorescent probe for the detection of hydrogen peroxide. This compound reacts with hydrogen peroxide to form a fluorescent product, which can be detected through fluorescence spectroscopy. This property of this compound makes it a useful tool for studying oxidative stress in biological systems.
属性
IUPAC Name |
2,4,6-trichloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl5N2/c14-8-2-1-7(10(16)3-8)6-19-20-13-11(17)4-9(15)5-12(13)18/h1-6,20H/b19-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQHUALHYNONGG-KPSZGOFPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl5N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
![1-(2-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5722871.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)





![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)